molecular formula C12H14O3 B1611345 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 24833-31-6

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1611345
CAS No.: 24833-31-6
M. Wt: 206.24 g/mol
InChI Key: ZDULJHJAQFHUJX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group on the tetrahydronaphthalene ring system. This unique combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDULJHJAQFHUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563372
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24833-31-6
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1,2,3,4-tetrahydro-naphtalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

(R)-(+)-α-methylbenzylamine (25.8 ml, 0.2 mol) is added to a solution of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid racemate (41 g, 0.2 mol) in acetone (800 ml) and after 2 hours at room temperature the obtained salt is recovered by filtration (45.2 g) and crystallized twelve times from acetone until a product with constant [α] of -20.5° (c=1.4%, CHCl3) is obtained. This product is then taken up in water (30 ml) and the obtained solution is made acidic by the addition of concentrated HCl and extracted with ethyl ether. The organic phase is dried and evaporated to dryness and the obtained residue is crystallised from benzene (20 ml) affording 0.9 g of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2(S)-carboxylic acid; m.p. 133°-135° C.; [α]=-45.1° (c=1.4%, CHCl3). To determine its absolute configuration, the thus obtained product is converted into the corresponding 2-amino-7-methoxy-1,2,3,4 -tetrahydronaphthalene by the Curtius reaction.
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (4.03 g, 18.3 mmol), in MeOH (180 mL), was added 1N NaOH solution (73.2 mL, 73.3 mmol). The reaction was allowed to stir for 3 h and then the solvents were evaporated until approximately 50 mL of water remained. The solution was washed with Et2O and then the aqueous phase was acidified to pH 1 by the addition of 1N HCl solution. A precipitate formed and was filtered, washed with water and hexane, and dried under vacuum to give 7-methoxy-1,2,3,4tetrahydronaphthalene-2-carboxylic acid as a white solid (3.43 g, 91%).
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
73.2 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
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7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 3
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7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 4
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7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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